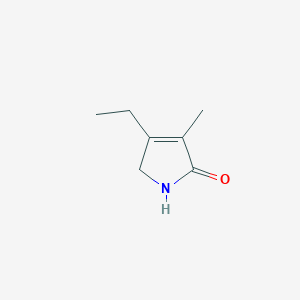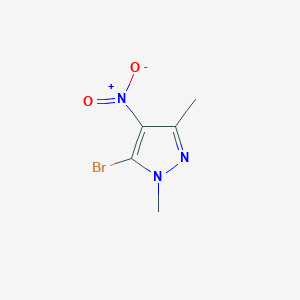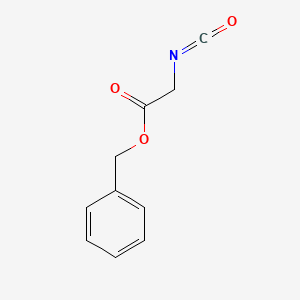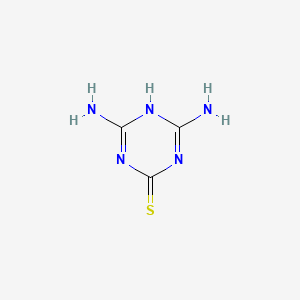
4-Chloro-3-(trimethylsilyl)pyridine
Overview
Description
4-Chloro-3-(trimethylsilyl)pyridine, also known as 4-Cl-TMS-Py or 4-Cl-TMS-Pyridine, is an organosilicon compound with a wide range of applications in organic synthesis and scientific research. It is a highly versatile reagent, which can be used in a variety of reactions, such as the synthesis of amines, nucleosides, and heterocycles. The compound has also been used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its unique properties make it an ideal reagent for a variety of chemical transformations.
Scientific Research Applications
Synthesis of Novel Compounds
4-Chloro-3-(trimethylsilyl)pyridine is used in the synthesis of various compounds. For instance, it is instrumental in the synthesis of 4-substituted 1-(β-D-ribofuranosyl)imidazo[4,5-c]pyridines, which include the 4-amino-compound (3-deaza-adenosine), a compound with potential biological activity (May & Townsend, 1975).
Preparation of Polycyclic Delta-Lactones
This compound is used in reactions with bis(trimethylsilyl)ketene acetals to produce nitrogen-containing bicyclic lactones, which are characterized using methods like X-ray crystallography (Rudler, Denise, Parlier, & Daran, 2002).
Study of Mass Spectra
It is involved in the study of mass spectra of pyridine monoamidoximes and their derivatives. Such studies contribute to understanding the fragmentation patterns of these compounds, which is crucial in analytical chemistry (Pearse & Jacobsson, 1980).
Research in Organometallic Chemistry
4-Chloro-3-(trimethylsilyl)pyridine is used in organometallic chemistry, such as in the synthesis of 1,4-bis(trimethylsilyl)-1,4-dihydropyridine, which serves as a precursor for various pyridine and piperidine derivatives (Sulzbach, 1970).
Application in Cyclopalladated Complexes
The compound reacts with palladium(II) acetate to form cyclopalladated complexes, which exhibit interesting dynamic behavior in their 1H NMR spectrum and are characterized by IR and NMR spectroscopy (Fuchita, Nakashima, Hiraki, Kawatani, & Ohnuma, 1988).
Preparation of 3-Deazapurine Ribonucleosides
It is also used in the preparation of 3-deazapurine ribonucleosides, a type of nucleoside analog, which are important in medicinal chemistry (Montgomery, Shortnacy, & Clayton, 1977).
Mechanism of Action
Target of Action
4-Chloro-3-(trimethylsilyl)pyridine is a chemical compound used in organic synthesis . The primary targets of this compound are the reactants involved in the synthesis process. Specific target molecules may vary depending on the particular reaction .
Mode of Action
It is known to participate in various organic synthesis reactions . In these reactions, it may interact with its targets through mechanisms such as nucleophilic substitution or electrophilic addition .
Biochemical Pathways
It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
The result of the action of 4-Chloro-3-(trimethylsilyl)pyridine is the formation of new organic compounds through various synthesis reactions . The specific molecular and cellular effects depend on the particular reaction and the compounds involved .
Action Environment
The action, efficacy, and stability of 4-Chloro-3-(trimethylsilyl)pyridine can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . These factors can affect the rate and outcome of the reactions in which 4-Chloro-3-(trimethylsilyl)pyridine is involved .
properties
IUPAC Name |
(4-chloropyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-10-5-4-7(8)9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLLUGWIZZVJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504045 | |
| Record name | 4-Chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77332-85-5 | |
| Record name | 4-Chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![7-Oxabicyclo[4.1.0]heptane-3-methanol](/img/structure/B3057115.png)


